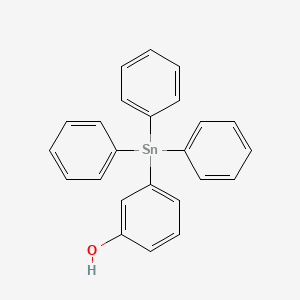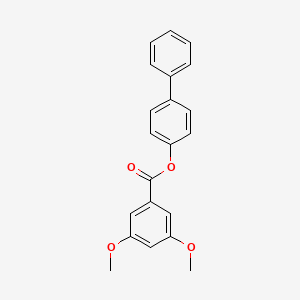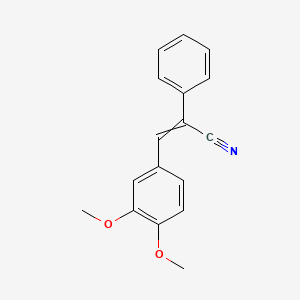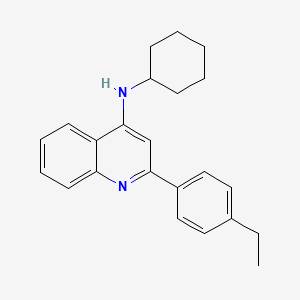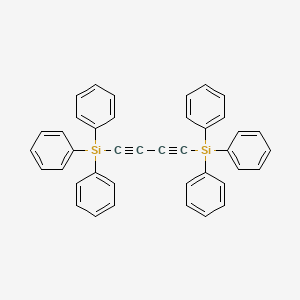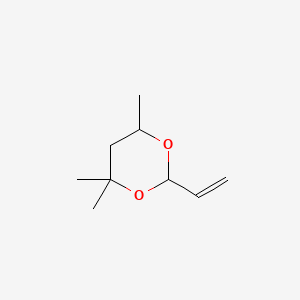
4,4,6-Trimethyl-2-vinyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6-Trimethyl-2-vinyl-1,3-dioxane is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.2221 g/mol . It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its unique structural features, including three methyl groups and a vinyl group attached to the dioxane ring.
準備方法
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-2-vinyl-1,3-dioxane can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-2-butene with formaldehyde in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction proceeds through a series of steps, including the formation of an intermediate, which subsequently cyclizes to form the desired dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction. The reaction mixture is typically subjected to distillation to purify the final product and remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
4,4,6-Trimethyl-2-vinyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide, typically used under mild conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon are common.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated dioxane derivatives.
Substitution: Halogenated dioxane derivatives.
科学的研究の応用
4,4,6-Trimethyl-2-vinyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 4,4,6-Trimethyl-2-vinyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The vinyl group allows the compound to undergo various chemical transformations, enabling it to interact with biological molecules. The dioxane ring provides structural stability and can participate in hydrogen bonding or other non-covalent interactions, enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 2-Vinyl-1,3-dioxolane
- 4-Vinyl-1,3-dioxolan-2-one
- Vinylene carbonate
Uniqueness
4,4,6-Trimethyl-2-vinyl-1,3-dioxane is unique due to its three methyl groups and vinyl group attached to the dioxane ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
22634-89-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-ethenyl-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C9H16O2/c1-5-8-10-7(2)6-9(3,4)11-8/h5,7-8H,1,6H2,2-4H3 |
InChIキー |
XLVQNXPLYGVRKU-UHFFFAOYSA-N |
正規SMILES |
CC1CC(OC(O1)C=C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



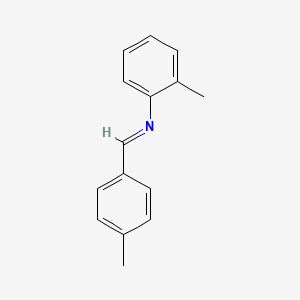


![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
